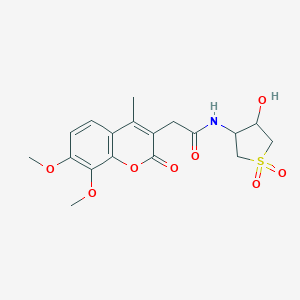![molecular formula C20H28N2O4 B264291 N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264291.png)
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as DDAO (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) and is commonly used as a fluorescent dye in biochemical and physiological experiments.
作用機序
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves its ability to undergo a Michael addition reaction with thiol groups on proteins. This reaction results in the formation of a stable thioether bond between the dye and the protein, which allows for the detection of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. However, its use as a fluorescent dye can provide valuable insights into the biochemical and physiological processes that occur within cells and tissues.
実験室実験の利点と制限
One of the major advantages of using N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide as a fluorescent probe is its high sensitivity and selectivity for thiol groups on proteins. This allows for the detection of protein-protein interactions with high accuracy and precision. However, one limitation of this compound is its potential to undergo non-specific binding to other biomolecules, which can result in false-positive signals.
将来の方向性
There are several future directions for the use of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide in scientific research. One potential area of application is in the study of protein dynamics and conformational changes. By conjugating DDAO to specific regions of a protein, researchers can monitor changes in the fluorescence intensity and wavelength, which can provide insights into the structural changes that occur within the protein.
Another potential future direction is the development of new fluorescent probes based on the structure of this compound. By modifying the chemical structure of the dye, researchers can create probes with improved sensitivity, selectivity, and photostability, which can enhance their utility in various research applications.
Conclusion:
This compound is a versatile and valuable tool for scientific research. Its ability to selectively detect protein-protein interactions has made it a popular choice for studying biochemical and physiological processes. While there are limitations to its use, ongoing research into new derivatives and modifications of the compound holds promise for the development of even more effective fluorescent probes in the future.
合成法
The synthesis of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves the reaction of 7-diethylamino-4-methylcoumarin-3-maleimide with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF). The reaction results in the formation of a maleimide-activated fluorescent dye that can be conjugated to proteins and other biomolecules.
科学的研究の応用
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide has various applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for the detection of protein-protein interactions. DDAO can be conjugated to proteins and other biomolecules, and its fluorescence can be used to monitor the interaction between these molecules in real-time.
特性
分子式 |
C20H28N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanamide |
InChI |
InChI=1S/C20H28N2O4/c1-12-10-16(18-13(2)14(3)20(24)26-17(18)11-12)25-15(4)19(23)21-8-7-9-22(5)6/h10-11,15H,7-9H2,1-6H3,(H,21,23) |
InChIキー |
WLSXKTLGOBXOFF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCN(C)C |
正規SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
![(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264223.png)

![1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone](/img/structure/B264236.png)

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide](/img/structure/B264238.png)
![(6Z)-6-[11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264244.png)
![2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B264248.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264260.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B264272.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B264279.png)
